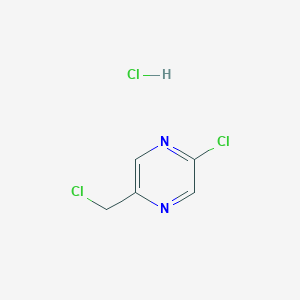
2-Chloro-5-(chloromethyl)pyrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(chloromethyl)pyrazine hydrochloride is an organic compound that belongs to the class of pyrazines. It is characterized by the presence of two chlorine atoms attached to a pyrazine ring, one at the second position and the other as a chloromethyl group at the fifth position. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(chloromethyl)pyrazine hydrochloride typically involves the chlorination of 2-methylpyrazine. The process begins with the addition of chlorine gas to 2-methylpyrazine in the presence of a catalyst, such as ferric chloride, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which is then further chlorinated to yield 2-Chloro-5-(chloromethyl)pyrazine. The final product is obtained by treating the chlorinated intermediate with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions, such as temperature, pressure, and the concentration of reagents, are meticulously controlled to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency and minimize the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(chloromethyl)pyrazine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted pyrazines with various functional groups.
Oxidation: Pyrazine oxides.
Reduction: Methyl-substituted pyrazines.
Applications De Recherche Scientifique
2-Chloro-5-(chloromethyl)pyrazine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of enzyme inhibitors.
Medicine: It is employed in the synthesis of pharmaceutical intermediates, particularly in the development of drugs with antimicrobial and anticancer properties.
Industry: The compound is used in the production of agrochemicals, including insecticides and herbicides.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(chloromethyl)pyrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can inhibit the activity of enzymes or disrupt the function of nucleic acids, leading to the desired biological effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Similar in structure but contains a pyridine ring instead of a pyrazine ring.
2-Chloro-5-(chloromethyl)thiazole: Contains a thiazole ring, differing in the heterocyclic core.
2-Chloro-5-(chloromethyl)benzene: Contains a benzene ring, differing in the aromatic system.
Uniqueness
2-Chloro-5-(chloromethyl)pyrazine hydrochloride is unique due to its pyrazine ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. The presence of two chlorine atoms enhances its electrophilic character, making it a versatile intermediate in various chemical syntheses .
Propriétés
Formule moléculaire |
C5H5Cl3N2 |
|---|---|
Poids moléculaire |
199.46 g/mol |
Nom IUPAC |
2-chloro-5-(chloromethyl)pyrazine;hydrochloride |
InChI |
InChI=1S/C5H4Cl2N2.ClH/c6-1-4-2-9-5(7)3-8-4;/h2-3H,1H2;1H |
Clé InChI |
WDRGAAQDOSWYMB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CC(=N1)Cl)CCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


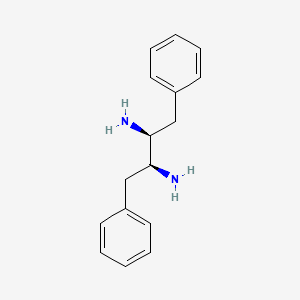
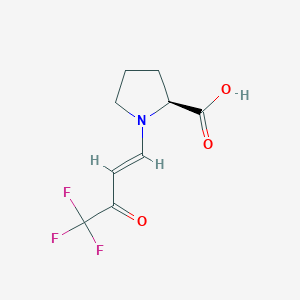
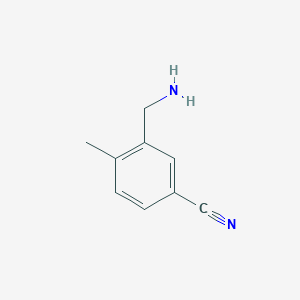


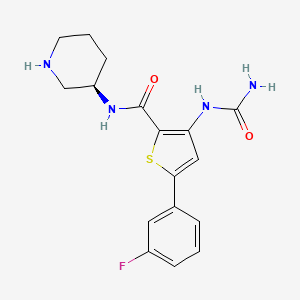
![3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B15329532.png)

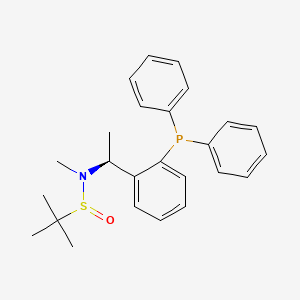
![2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide](/img/structure/B15329550.png)
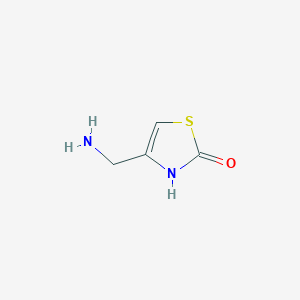

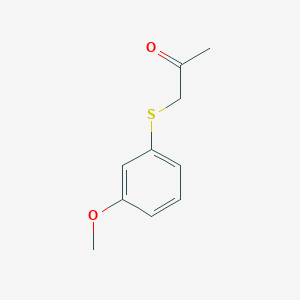
![6-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B15329568.png)
